molecular formula C11H12O B14365976 6-Methyl-3,8a-dihydroazulen-1(2H)-one CAS No. 90266-05-0

6-Methyl-3,8a-dihydroazulen-1(2H)-one

Cat. No.: B14365976
CAS No.: 90266-05-0
M. Wt: 160.21 g/mol
InChI Key: PACJZGVXZSLIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3,8a-dihydroazulen-1(2H)-one is an organic compound belonging to the class of azulenones Azulenones are known for their unique bicyclic structure, which consists of fused five- and seven-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,8a-dihydroazulen-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of a substituted cycloheptatriene derivative with a suitable electrophile. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,8a-dihydroazulen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

6-Methyl-3,8a-dihydroazulen-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3,8a-dihydroazulen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Azulenone: The parent compound of the azulenone family, known for its unique bicyclic structure.

    Substituted Azulenones: Compounds with various substituents on the azulenone core, which can alter their chemical and biological properties.

Uniqueness

6-Methyl-3,8a-dihydroazulen-1(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. Compared to other azulenones, it may exhibit distinct chemical behaviors and biological activities.

Properties

CAS No.

90266-05-0

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

6-methyl-3,8a-dihydro-2H-azulen-1-one

InChI

InChI=1S/C11H12O/c1-8-2-4-9-5-7-11(12)10(9)6-3-8/h2-4,6,10H,5,7H2,1H3

InChI Key

PACJZGVXZSLIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2CCC(=O)C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.